molecular formula C10H7Cl2N3O2S2 B2691078 2-(2,4-dichlorophenoxy)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide CAS No. 392244-05-2

2-(2,4-dichlorophenoxy)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2691078
CAS No.: 392244-05-2
M. Wt: 336.21
InChI Key: JRZFWPHPVNFRRF-UHFFFAOYSA-N
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Description

Historical Development of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole scaffold, a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom, has been a cornerstone of medicinal chemistry since its first synthesis in the early 20th century. Early work focused on its unique electronic properties, which arise from the conjugation of lone pairs on nitrogen and sulfur atoms, enabling diverse reactivity. By the mid-20th century, researchers recognized its potential as a privileged scaffold for drug design due to its ability to mimic peptide bonds and interact with biological targets.

A significant breakthrough occurred in the 1950s with the development of thiadiazole-based antimicrobial agents, which demonstrated robust activity against Gram-positive bacteria. The 1980s saw expanded applications in anticancer research, where derivatives exhibited inhibitory effects on tumor cell proliferation through mechanisms such as topoisomerase inhibition. Modern synthetic methods, such as cyclodehydration of carboxylic acids with thiosemicarbazide in the presence of phosphorus oxychloride (e.g., synthesis of 5-aryl-1,3,4-thiadiazole-2-amine derivatives), have enabled precise structural modifications.

Table 1: Key Milestones in 1,3,4-Thiadiazole Research

Era Development Impact
1950s Antimicrobial thiadiazoles Established scaffold relevance in infectious disease therapy
1980s Anticancer thiadiazole derivatives (e.g., topoisomerase inhibitors) Highlighted potential in oncology
2010–2020 Multi-target derivatives (e.g., anti-inflammatory, antiviral agents) Broadened therapeutic scope
2020s Hybrid molecules (e.g., thiadiazole-azole conjugates) Improved pharmacokinetic profiles

Significance of Mercapto-Substituted 1,3,4-Thiadiazoles in Research

The introduction of a mercapto (-SH) group at the 5-position of the 1,3,4-thiadiazole ring enhances molecular interactions with biological targets. This substituent facilitates disulfide bond formation with cysteine residues in enzymes, enabling irreversible inhibition or allosteric modulation. For example, N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives demonstrated potent cytotoxicity against cancer cell lines, with IC~50~ values as low as 3.1 µM in HT-29 colon cancer cells. The mercapto group also improves solubility and metabolic stability, addressing limitations of earlier thiadiazole derivatives.

Table 2: Bioactivity of Selected Mercapto-Thiadiazole Derivatives

Compound Target Cell Line Activity (IC~50~) Mechanism
3d (Ortho-Cl substituent) SKNMC (Neuroblastoma) 4.5 ± 0.035 µM Caspase-3 inhibition
3h (Meta-OCH~3~ substituent) HT-29 (Colon cancer) 3.1 ± 0.030 µM Tubulin polymerization disruption
3b (Meta-F substituent) PC3 (Prostate cancer) 12.6 ± 0.302 µM ROS induction

2,4-Dichlorophenoxy Moiety: Relevance in Bioactive Compounds

The 2,4-dichlorophenoxy group is a halogenated aromatic motif known for its electron-withdrawing effects and lipophilicity, which enhance membrane permeability and target binding. In thiadiazole hybrids, this moiety contributes to π-π stacking interactions with hydrophobic enzyme pockets, as observed in caspase inhibitors. For instance, derivatives featuring 2,4-dichlorophenoxy acetamide side chains showed improved anticancer activity compared to non-halogenated analogs, likely due to increased affinity for ATP-binding sites in kinases.

Current Research Status and Knowledge Gaps

Recent studies (2020–2023) have prioritized hybrid molecules combining 1,3,4-thiadiazole cores with pharmacophores like chalcones and azo groups. However, critical gaps remain:

  • Mechanistic Ambiguity : Few studies elucidate the exact molecular targets of dichlorophenoxy-thiadiazole hybrids.
  • In Vivo Validation : Most data are limited to in vitro assays, with sparse preclinical pharmacokinetic profiling.
  • Selectivity Issues : Off-target effects on non-malignant cells require mitigation through structural optimization.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O2S2/c11-5-1-2-7(6(12)3-5)17-4-8(16)13-9-14-15-10(18)19-9/h1-3H,4H2,(H,15,18)(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZFWPHPVNFRRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=NNC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the desired thiadiazole derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Specific details would depend on the manufacturer’s proprietary processes.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the thiol group would yield disulfides or sulfonic acids.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: As a lead compound for the development of new drugs.

    Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide would depend on its specific biological activity. Generally, thiadiazole derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Anticancer Activity

  • The fluorophenyl analog (compound 63) demonstrated moderate activity against MCF-7 cells (IC₅₀ ~10 µM) , while the nitro-substituted compound 3 showed potent Akt inhibition (92.36%) in glioma models .

Enzyme Inhibition

  • Compound 3 (Akt inhibition) and the target (COX-2 inhibition) highlight the versatility of 1,3,4-thiadiazole scaffolds in targeting diverse pathways. The dichlorophenoxy group’s electron-withdrawing nature may enhance COX-2 binding via π-π stacking, as seen in docking studies of similar structures .

Physicochemical Properties

  • Melting Points: The target compound’s melting point (123–125°C) is lower than that of the methoxyphenyl analog 3i (152°C), reflecting differences in crystallinity influenced by the dichlorophenoxy group’s bulkiness .
  • Solubility : The mercapto group in the target compound may improve aqueous solubility relative to methylthio or benzylthio derivatives, critical for bioavailability .

Biological Activity

2-(2,4-Dichlorophenoxy)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide is a compound that combines a 2,4-dichlorophenoxy moiety with a 1,3,4-thiadiazole derivative. The biological activity of this compound is of significant interest due to its potential applications in pharmacology and agriculture. This article reviews the biological properties, including antimicrobial and cytotoxic activities, as well as the underlying mechanisms of action.

Chemical Structure

The compound's structure can be represented as follows:

C11H10Cl2N4O1S\text{C}_{11}\text{H}_{10}\text{Cl}_{2}\text{N}_{4}\text{O}_{1}\text{S}

Biological Activity Overview

Research has shown that derivatives of thiadiazoles exhibit a range of biological activities including antimicrobial, antifungal, and anticancer properties. The specific compound has been evaluated for its potential against various pathogens and cancer cell lines.

Antimicrobial Activity

  • Mechanism of Action : The antimicrobial activity of thiadiazole derivatives is often attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.
  • Case Studies :
    • A study demonstrated that compounds with the thiadiazole ring showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were notably lower than those of standard antibiotics .
    • Another investigation highlighted that derivatives with halogen substitutions exhibited enhanced antibacterial properties. For instance, compounds with a 4-chloro substitution showed MIC values against E. coli at concentrations as low as 31.25 μg/mL .
  • Data Table: Antimicrobial Efficacy
    CompoundTarget PathogenMIC (μg/mL)Activity Type
    2-(2,4-Dichlorophenoxy)-...Staphylococcus aureus31.25Bactericidal
    2-(2,4-Dichlorophenoxy)-...Escherichia coli62.5Bactericidal
    2-(2,4-Dichlorophenoxy)-...Candida albicans32.6Fungicidal

Antifungal Activity

The compound has also shown promising antifungal activity against various fungi:

  • A study reported that certain thiadiazole derivatives inhibited the growth of Candida albicans and Aspergillus niger, with inhibition zones ranging from 15 to 19 mm at concentrations comparable to standard antifungals .

Cytotoxicity and Anticancer Potential

Research indicates that some thiadiazole derivatives possess cytotoxic effects against cancer cell lines:

  • The cytotoxicity was evaluated using various cancer cell lines, revealing IC50 valu

Q & A

Q. Table 1. Key Synthetic Parameters for High-Yield Synthesis

StepOptimal ConditionsYield (%)Purity (HPLC)Reference
Thiadiazole formationCS₂, DMF, 70°C, 6 h78≥95%
Acylation2,4-Dichlorophenoxyacetyl chloride, DCM, RT85≥98%
PurificationColumn chromatography (EtOAc/Hexane 3:7)99%

Q. Table 2. Common Bioactivity Pitfalls and Solutions

PitfallDiagnostic ApproachSolutionReference
Low metabolic stabilityLiver microsome incubation + LC-MSIntroduce electron-withdrawing groups
Off-target enzyme inhibitionKinase profiling panelModify thiadiazole substituents
Poor aqueous solubilitySolubility screening (DLS)Formulate with cyclodextrins

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